molecular formula C20H23F3N2O4S2 B2422814 N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide CAS No. 1396633-06-9

N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide

Cat. No.: B2422814
CAS No.: 1396633-06-9
M. Wt: 476.53
InChI Key: LGLNRDROPYZMPG-UHFFFAOYSA-N
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Description

This compound contains a tetrahydroisoquinoline group, a trifluoromethyl group, and a methanesulfonamide group. Tetrahydroisoquinolines are a type of organic compound derived from isoquinolines. Trifluoromethyl groups are common in pharmaceuticals and agrochemicals due to their ability to modify the chemical and biological properties of molecules . Methanesulfonamides are a type of sulfonamide, a functional group that is also common in pharmaceuticals .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the tetrahydroisoquinoline ring, the introduction of the trifluoromethyl group, and the attachment of the methanesulfonamide group. Trifluoromethyl groups can be introduced using various methods, including the use of trifluoromethyl phenyl sulfone .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific reactivity of the functional groups it contains. For example, the trifluoromethyl group is known to be quite stable but can participate in certain types of reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups it contains. For example, the trifluoromethyl group is known to increase the lipophilicity of compounds, which can affect their absorption and distribution in the body .

Scientific Research Applications

Inhibition and Selectivity in Biological Systems

Research on sulfonamide derivatives, including structures similar to N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide, has shown significant inhibitory potency and selectivity towards biological enzymes such as phenylethanolamine N-methyltransferase (PNMT). These compounds are noted for their high selectivity and the ability to penetrate the blood-brain barrier, making them promising candidates for neurological applications (Grunewald et al., 2005). Further studies have compared sulfonamides and sulfones, revealing insights into their binding and inhibitory effects on PNMT, indicating the critical role of sulfonamide functional groups in enhancing potency and selectivity (Grunewald et al., 2006).

Properties

IUPAC Name

N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F3N2O4S2/c1-2-11-31(28,29)25-10-9-16-5-8-19(12-17(16)13-25)24-30(26,27)14-15-3-6-18(7-4-15)20(21,22)23/h3-8,12,24H,2,9-11,13-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGLNRDROPYZMPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F3N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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